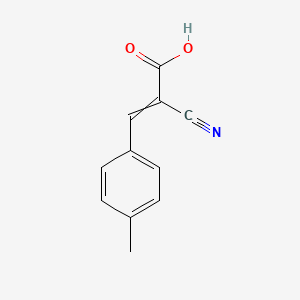










|
REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2](C=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:10]([CH2:12][C:13]([OH:15])=[O:14])#[N:11].[C:16](O)(=O)C.C([O-])(=O)C.[NH4+]>C(O)C>[C:10]([C:12](=[CH:9][C:1]1[CH:6]=[CH:5][C:4]([CH3:16])=[CH:3][CH:2]=1)[C:13]([OH:15])=[O:14])#[N:11] |f:3.4|
|


|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C=O)C
|
|
Name
|
|
|
Quantity
|
311 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
25.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated to 600 ml under a reduced pressure, and it
|
|
Type
|
ADDITION
|
|
Details
|
was poured in 1 liter of iced water
|
|
Type
|
CUSTOM
|
|
Details
|
to separate crystals
|
|
Type
|
FILTRATION
|
|
Details
|
The separated crystals were filtered out by suction
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2](C=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:10]([CH2:12][C:13]([OH:15])=[O:14])#[N:11].[C:16](O)(=O)C.C([O-])(=O)C.[NH4+]>C(O)C>[C:10]([C:12](=[CH:9][C:1]1[CH:6]=[CH:5][C:4]([CH3:16])=[CH:3][CH:2]=1)[C:13]([OH:15])=[O:14])#[N:11] |f:3.4|
|


|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C=O)C
|
|
Name
|
|
|
Quantity
|
311 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
25.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated to 600 ml under a reduced pressure, and it
|
|
Type
|
ADDITION
|
|
Details
|
was poured in 1 liter of iced water
|
|
Type
|
CUSTOM
|
|
Details
|
to separate crystals
|
|
Type
|
FILTRATION
|
|
Details
|
The separated crystals were filtered out by suction
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |